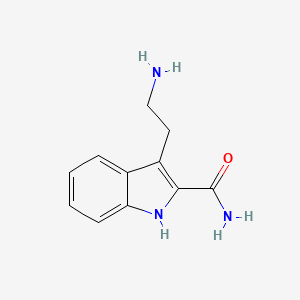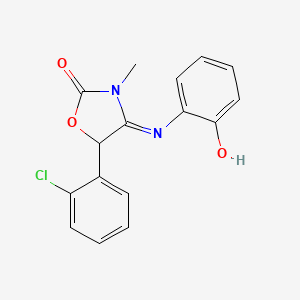
5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 2-chlorophenyl group, often using a halogenation reaction.
Formation of the imino group: This can be done by reacting the oxazolidinone with an appropriate amine or imine precursor.
Introduction of the hydroxyphenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 2-hydroxyphenyl group, often using a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different oxazolidinone derivatives.
Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an antibiotic or anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting the activity of specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of specific receptors on cell surfaces.
Affecting cellular pathways: Influencing cellular signaling pathways that regulate various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with similar properties to linezolid.
Cycloserine: An antibiotic that also contains an oxazolidinone ring.
Uniqueness
5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
109243-78-9 |
|---|---|
Molekularformel |
C16H13ClN2O3 |
Molekulargewicht |
316.74 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H13ClN2O3/c1-19-15(18-12-8-4-5-9-13(12)20)14(22-16(19)21)10-6-2-3-7-11(10)17/h2-9,14,20H,1H3 |
InChI-Schlüssel |
OZXXXPXJGUGEIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=CC=CC=C2O)C(OC1=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
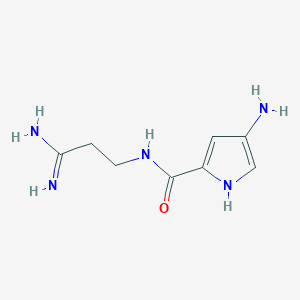
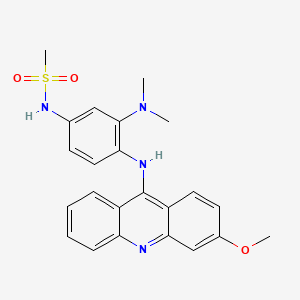
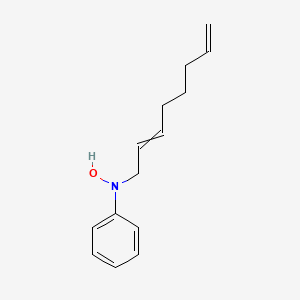
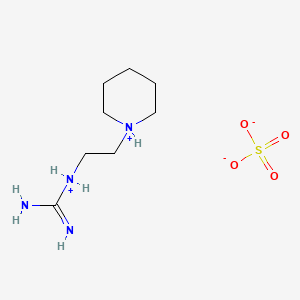
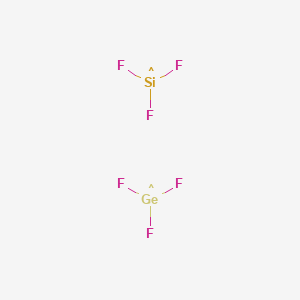

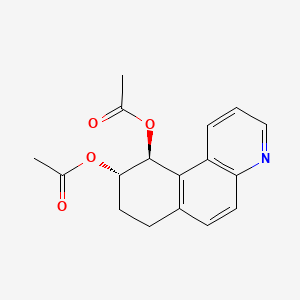
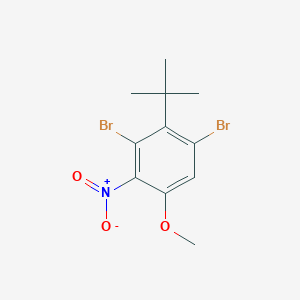
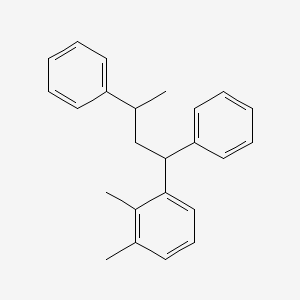
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
